5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The compound consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused ring system that is essentially planar. The largest deviation from the mean plane is 0.017 Å . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.05 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 197.97926 g/mol. The topological polar surface area is 24.9 Ų .Scientific Research Applications
Synthesis of Heterocycles : A study by Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis method for hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method allows the construction of a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents, which is valuable for creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Rearrangement in Isoxazole Syntheses : Jones and Phipps (1974) described the rearrangement of tetrahydro-hydroxyiminoisoxazolo pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. This process involved heating with acetic anhydride, leading to interesting bromo-derivatives (Jones & Phipps, 1974).
Antibacterial Activity : Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which exhibited antibacterial activity in vitro. This highlights the compound's potential in medical applications (Toja et al., 1986).
Alkaloid Synthesis : Baeza et al. (2010) worked on the synthesis of natural alkaloid variolin B using a derivative of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. They developed a method for the selective and sequential palladium-mediated functionalization of this compound, showcasing its utility in complex organic syntheses (Baeza et al., 2010).
TrkA Kinase Inhibition : Wood et al. (2004) discussed the discovery and in vitro kinase profile of derivatives of 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one as potent TrkA inhibitors. This suggests potential therapeutic applications in targeting specific kinases (Wood et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-b]pyrazine derivatives, have been found to exhibit activity on kinase inhibition .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways that regulate cell growth and proliferation .
Result of Action
Kinase inhibitors generally inhibit the growth of tumor cells while reducing the effect on normal cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinase. It interacts with FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the formation of hydrogen bonds .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVOWZLMOHIRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858585 |
Source
|
Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-35-9 |
Source
|
Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.